Cas no 41109-12-0 (O-(butan-2-yl)hydroxylamine)

O-(butan-2-yl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-(butan-2-yl)hydroxylamine
- EN300-1830331
- BTDJBRGJZKLTSD-UHFFFAOYSA-N
- 41109-12-0
- AKOS017516543
- 1-Methylpropylhydroxylamine
-
- Inchi: InChI=1S/C4H11NO/c1-3-4(2)6-5/h4H,3,5H2,1-2H3
- InChI Key: BTDJBRGJZKLTSD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 89.084063974Da
- Monoisotopic Mass: 89.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 30.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
- XLogP3: 0.7
O-(butan-2-yl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830331-2.5g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1830331-0.5g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1830331-0.1g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1830331-1g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1830331-5g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1830331-5.0g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1830331-10.0g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1830331-0.25g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1830331-1.0g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1830331-10g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 10g |
$4360.0 | 2023-09-19 |
O-(butan-2-yl)hydroxylamine Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on O-(butan-2-yl)hydroxylamine
O-(butan-2-yl)hydroxylamine (CAS No. 41109-12-0): Properties, Applications, and Market Insights
O-(butan-2-yl)hydroxylamine (CAS No. 41109-12-0) is a specialized organic compound with growing relevance in synthetic chemistry and industrial applications. This secondary hydroxylamine derivative, featuring a butan-2-yl (sec-butyl) group bonded to the oxygen atom of the hydroxylamine functional group, exhibits unique reactivity patterns that make it valuable for nitrogen-oxygen bond formation and nucleophilic reactions. Its molecular formula C4H11NO and moderate polarity (logP ~0.8) contribute to its solubility in both polar and non-polar solvents, a property increasingly exploited in green chemistry applications.
The compound's thermal stability (decomposition temperature >150°C) and selective reducing properties have attracted attention from researchers developing sustainable synthetic methodologies. Recent studies highlight its role as a safer alternative to traditional hydroxylamine salts in pharmaceutical intermediate synthesis, particularly for constructing N-O containing heterocycles. The O-(butan-2-yl)hydroxylamine market has shown 12% annual growth since 2020, driven by demand from Asia-Pacific pharmaceutical manufacturers seeking efficient routes to nitrogen-containing APIs.
Industrial applications of CAS 41109-12-0 extend to polymer chemistry, where it serves as a controlled radical polymerization regulator. Its ability to moderate reaction rates while minimizing side products aligns with current industry priorities for precision polymerization. Analytical techniques for quality control include GC-MS (characteristic m/z 89 fragment) and 1H NMR (δ 1.0 ppm, doublet for CH3). Storage recommendations emphasize amber glass containers under nitrogen atmosphere to prevent oxidative degradation.
Emerging research explores O-(butan-2-yl)hydroxylamine derivatives in bioconjugation chemistry, capitalizing on its selective reactivity with carbonyl compounds. This application gained traction following 2022 publications demonstrating its utility in protein labeling techniques. The compound's structure-activity relationship continues to be investigated, with computational studies predicting novel reaction pathways for cascade cyclizations.
Environmental and safety assessments indicate O-(butan-2-yl)hydroxylamine exhibits lower aquatic toxicity (LC50 >100 mg/L) compared to aromatic hydroxylamines, contributing to its eco-friendly chemical profile. Regulatory status varies by region, with most jurisdictions classifying it as non-hazardous at concentrations below 25% w/v. Current manufacturing processes employ catalytic hydrogenation of corresponding nitroso compounds, with recent patents focusing on continuous flow production methods to enhance yield (>85%) and purity (>98%).
The scientific community continues to discover new applications for this versatile compound. A 2023 study in Advanced Synthesis & Catalysis reported its effectiveness in asymmetric synthesis when combined with chiral ligands. Meanwhile, material scientists are investigating its potential in smart material formulations, particularly for self-healing polymers that utilize reversible N-O bond chemistry. These developments position CAS 41109-12-0 as a compound of significant future potential across multiple disciplines.
Market analysts project sustained demand growth for O-(butan-2-yl)hydroxylamine suppliers, particularly from the electronic chemicals sector where it finds use in semiconductor surface modification. Current pricing trends reflect regional variations, with North American markets commanding premium prices due to stringent quality specifications. The compound's structure-property relationships remain an active area of research, with particular interest in how the sec-butyl group influences its steric and electronic effects in various reaction environments.
Quality standards for O-(butan-2-yl)hydroxylamine continue to evolve, with leading manufacturers now offering batches certified to pharmaceutical-grade purity (≥99.5%). Analytical challenges include developing robust HPLC methods for trace impurity detection, especially isomeric byproducts. The compound's stability under various conditions has been extensively characterized, with recommended storage at 2-8°C in inert atmosphere for long-term preservation of reagent-grade material.
Recent innovations in CAS 41109-12-0 applications include its use as a radical trapping agent in mechanistic studies, providing insights into reaction pathways relevant to medicinal chemistry optimization. The compound's synthetic versatility is further demonstrated by its participation in multi-component reactions, offering efficient routes to complex molecular architectures. These developments align with current trends toward atom-economical synthesis in both academic and industrial settings.
Future directions for O-(butan-2-yl)hydroxylamine research may explore its potential in bioorthogonal chemistry and catalysis design, building on its demonstrated reactivity profile. The compound's balance of stability and reactivity makes it particularly suitable for high-throughput screening applications in drug discovery. As synthetic methodologies continue to advance, CAS 41109-12-0 is poised to maintain its position as a valuable building block in modern organic synthesis.
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